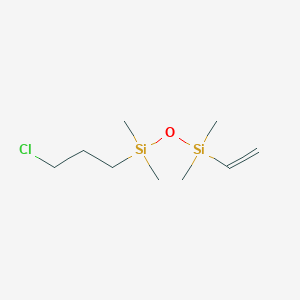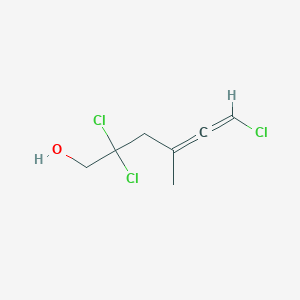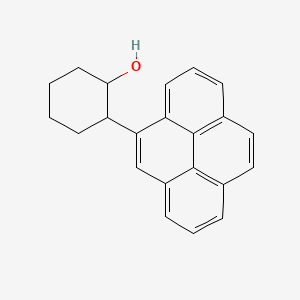
2-Pyren-4-ylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyren-4-ylcyclohexan-1-ol is an organic compound with the molecular formula C22H20O. It features a cyclohexane ring substituted with a pyrene moiety and a hydroxyl group. This compound is notable for its aromatic structure, which includes multiple rings and a secondary alcohol functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyren-4-ylcyclohexan-1-ol typically involves the following steps:
Formation of the Pyrene Moiety: Pyrene can be synthesized through the cyclization of aromatic hydrocarbons.
Attachment to Cyclohexane: The pyrene moiety is then attached to a cyclohexane ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation and subsequent oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyren-4-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyren-4-ylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Pyren-4-ylcyclohexan-1-ol involves its interaction with molecular targets through its aromatic rings and hydroxyl group. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene: A simpler aromatic hydrocarbon with similar structural features.
Cyclohexanol: A cyclohexane ring with a hydroxyl group but without the aromatic pyrene moiety.
Phenylcyclohexanol: Similar structure but with a phenyl group instead of a pyrene moiety
Uniqueness
2-Pyren-4-ylcyclohexan-1-ol is unique due to its combination of a large aromatic system (pyrene) and a cyclohexane ring with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
111209-32-6 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-pyren-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C22H20O/c23-20-10-2-1-8-17(20)19-13-16-7-3-5-14-11-12-15-6-4-9-18(19)22(15)21(14)16/h3-7,9,11-13,17,20,23H,1-2,8,10H2 |
InChI-Schlüssel |
STBJRWKSXSYQRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


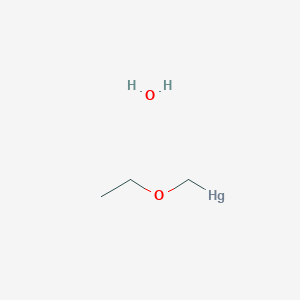

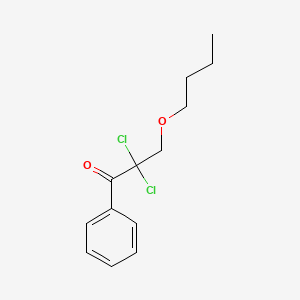
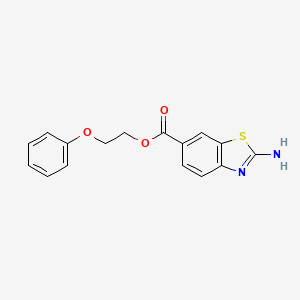
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
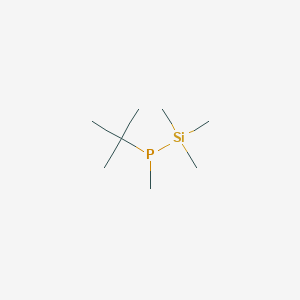
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
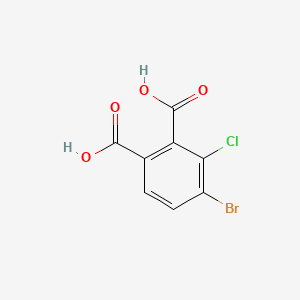
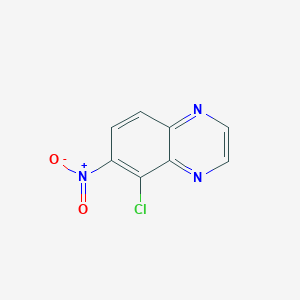
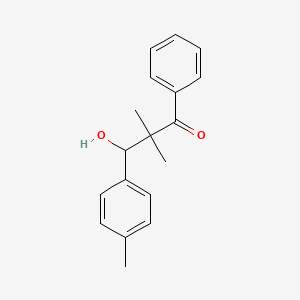

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
